molecular formula C12H19N3O4 B2413742 Tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate CAS No. 2137564-10-2

Tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate

Cat. No.: B2413742
CAS No.: 2137564-10-2
M. Wt: 269.301
InChI Key: HGAOODPGHGHKQM-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate is a complex organic compound that features a tert-butyl carbamate group attached to an oxolane ring, which is further substituted with a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate typically involves multiple steps. One common approach starts with the preparation of the oxolane ring, followed by the introduction of the pyrazolyl group. The final step involves the attachment of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolyl moiety.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate involves its interaction with specific molecular targets. The pyrazolyl group can bind to enzymes or receptors, modulating their activity. The oxolane ring provides structural stability, while the tert-butyl carbamate group enhances the compound’s solubility and bioavailability. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxolan-3-yl]carbamate
  • Tert-butyl N-[(3R,4R)-4-(methoxy)oxolan-3-yl]carbamate
  • Tert-butyl N-[(3R,4R)-4-(phenyl)oxolan-3-yl]carbamate

Uniqueness

Tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate is unique due to the presence of the pyrazolyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making the compound valuable in drug discovery and development. Additionally, the combination of the oxolane ring and tert-butyl carbamate group provides a balance of reactivity and stability, enhancing its versatility in various applications.

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(16)15-9-6-17-7-10(9)18-8-4-13-14-5-8/h4-5,9-10H,6-7H2,1-3H3,(H,13,14)(H,15,16)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAOODPGHGHKQM-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1OC2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1OC2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.